molecular formula C19H24N2OS B14878996 N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide

Cat. No.: B14878996
M. Wt: 328.5 g/mol
InChI Key: IZGAOSRJAJPUIV-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide is a complex organic compound that features a thiophene ring substituted with dimethyl groups and a piperidinylmethyl group, along with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with dimethyl groups at the 4 and 5 positions. The piperidin-1-ylmethyl group is introduced via nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology and neurology.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinylmethyl group can enhance binding affinity to certain biological targets, while the thiophene ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]acetamide
  • N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]propionamide

Uniqueness

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both a thiophene ring and a benzamide moiety. This combination of structural features can result in unique biological activity and physicochemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide

InChI

InChI=1S/C19H24N2OS/c1-14-15(2)23-19(17(14)13-21-11-7-4-8-12-21)20-18(22)16-9-5-3-6-10-16/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,20,22)

InChI Key

IZGAOSRJAJPUIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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